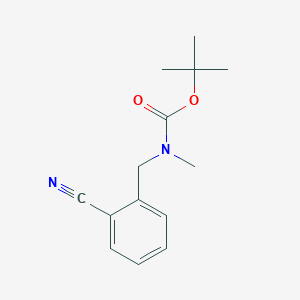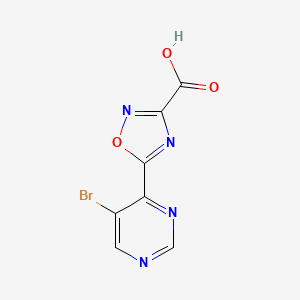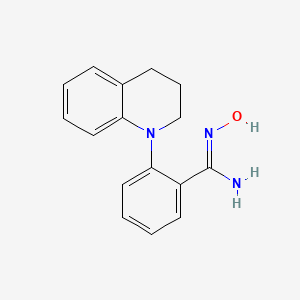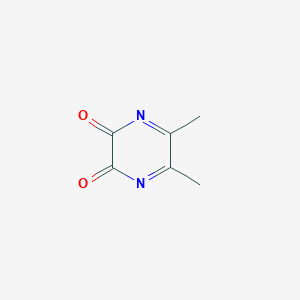
1-(5-amino-1H-indol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Amino-1H-indol-1-yl)propan-2-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an amino group at the 5-position and a propanol group at the 2-position further enhances its chemical reactivity and biological significance.
準備方法
The synthesis of 1-(5-amino-1H-indol-1-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The specific preparation of this compound may involve the following steps:
Formation of the Indole Ring: Starting with a suitable phenylhydrazine derivative and a ketone, the indole ring is formed under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or through direct amination reactions.
Attachment of the Propanol Group: The propanol group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
化学反応の分析
1-(5-Amino-1H-indol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Halogenation, nitration, and sulfonation are common substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
科学的研究の応用
1-(5-Amino-1H-indol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-amino-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The amino group and propanol group further enhance its binding affinity and specificity.
類似化合物との比較
1-(5-Amino-1H-indol-1-yl)propan-2-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, used in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole ring and an amino group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
1-(5-aminoindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)7-13-5-4-9-6-10(12)2-3-11(9)13/h2-6,8,14H,7,12H2,1H3 |
InChIキー |
AYTFKSIZTPZZGH-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=CC2=C1C=CC(=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline](/img/structure/B13079055.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13079066.png)







![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)
![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)
![5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079130.png)


